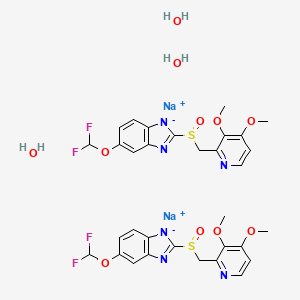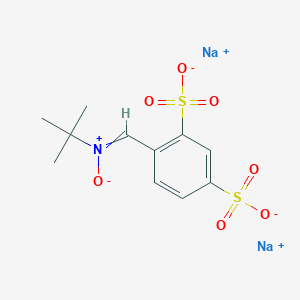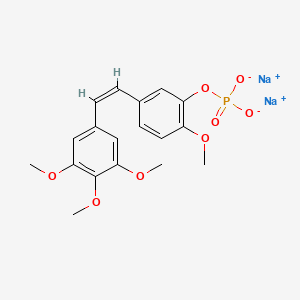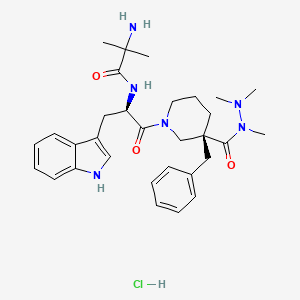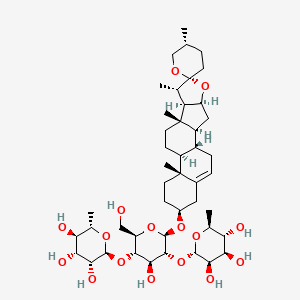
安吡托林盐酸盐
描述
安吡托林盐酸盐是一种合成化学化合物,化学式为 C10H13ClN2S。它主要以 5-HT1B 受体激动剂和 5-HT3 受体拮抗剂的作用而闻名。 该化合物用于科学研究,以研究其对血清素合成和攻击性行为的影响 .
科学研究应用
安吡托林盐酸盐由于其独特的药理特性,广泛应用于科学研究:
化学: 用作血清素受体研究中的参考化合物。
生物学: 研究其在动物模型中对血清素合成和攻击性行为的影响。
医学: 研究其在治疗与血清素失衡相关的疾病(如抑郁症和焦虑症)中的潜在治疗作用。
作用机制
安吡托林盐酸盐主要通过与血清素受体的相互作用发挥作用:
5-HT1B 受体激动剂: 激活 5-HT1B 受体,导致血清素合成和释放减少。
5-HT3 受体拮抗剂: 阻断 5-HT3 受体,可以调节神经递质释放并减少攻击性行为
类似化合物:
舒马曲坦: 另一种用于治疗偏头痛的 5-HT1B 受体激动剂。
昂丹司琼: 一种用于预防恶心和呕吐的 5-HT3 受体拮抗剂。
比较:
生化分析
Biochemical Properties
Anpirtoline hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It acts as a potent and selective agonist for the 5-HT1B receptor and an antagonist for the 5-HT3 receptor . The interaction with the 5-HT1B receptor leads to a decrease in serotonin synthesis, which in turn reduces aggressive behavior . Additionally, anpirtoline hydrochloride’s antagonistic action on the 5-HT3 receptor contributes to its overall biochemical effects .
Cellular Effects
Anpirtoline hydrochloride influences various cellular processes, particularly those related to serotonin signaling pathways. By acting on the 5-HT1B receptor, it decreases serotonin synthesis, which affects cell signaling pathways involved in mood regulation and aggression . The compound also impacts gene expression related to serotonin production and metabolism . Furthermore, anpirtoline hydrochloride’s action on the 5-HT3 receptor can modulate cellular metabolism and neurotransmitter release .
Molecular Mechanism
The molecular mechanism of anpirtoline hydrochloride involves its binding interactions with serotonin receptors. As a 5-HT1B receptor agonist, it binds to the receptor and activates it, leading to a decrease in serotonin synthesis . This activation inhibits the release of serotonin, thereby reducing aggressive behavior . On the other hand, as a 5-HT3 receptor antagonist, anpirtoline hydrochloride binds to the receptor and prevents its activation, which can modulate neurotransmitter release and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anpirtoline hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and can be stored for up to 12 months . In in vitro and in vivo studies, anpirtoline hydrochloride has shown long-term effects on cellular function, particularly in reducing aggressive behavior over extended periods . The stability and degradation of the compound under different experimental conditions may vary .
Dosage Effects in Animal Models
The effects of anpirtoline hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses (0.125–1.5 mg/kg) of anpirtoline hydrochloride can effectively reduce aggressive behavior in mice without affecting motor behavior . Higher doses may lead to adverse effects, such as worsening of Parkinson’s disease symptoms in animal models . These findings highlight the importance of dosage optimization in research involving anpirtoline hydrochloride.
Metabolic Pathways
Anpirtoline hydrochloride is involved in metabolic pathways related to serotonin synthesis and metabolism. It interacts with enzymes and cofactors involved in serotonin production, leading to a decrease in serotonin levels . The compound’s action on the 5-HT1B receptor plays a crucial role in modulating metabolic flux and metabolite levels associated with serotonin
Transport and Distribution
Anpirtoline hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on central serotonin synthesis and neurotransmitter release
Subcellular Localization
The subcellular localization of anpirtoline hydrochloride is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments associated with serotonin synthesis and release . Its activity and function are modulated by its localization within specific organelles, such as synaptic vesicles and neurotransmitter release sites . Understanding the subcellular localization of anpirtoline hydrochloride is essential for elucidating its precise mechanism of action.
准备方法
合成路线和反应条件: 安吡托林盐酸盐可以通过多步合成。一种常见的方法是在特定条件下,使 2-氯-6-吡啶硫醇与 4-哌啶酮反应。 该反应通常在氩气气氛下进行,以氢化钠为碱,二甲基乙酰胺为溶剂 .
工业生产方法: 虽然工业生产方法的详细资料并不多,但合成过程通常遵循实验室程序,只是放大了反应条件。 然后将化合物纯化并转化为盐酸盐形式,以提高稳定性和溶解性 .
化学反应分析
反应类型: 安吡托林盐酸盐会发生多种类型的化学反应,包括:
取代反应: 吡啶环中的氯原子可以被其他亲核试剂取代。
氧化还原反应: 化合物中的硫原子可以被氧化,形成亚砜或砜。
常用试剂和条件:
取代反应: 通常涉及胺或硫醇等亲核试剂,在碱性条件下进行。
氧化反应: 通常使用过氧化氢或间氯过氧苯甲酸等氧化剂。
主要生成物:
取代反应: 生成各种取代吡啶衍生物。
氧化反应: 根据氧化程度的不同,生成亚砜或砜.
相似化合物的比较
Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.
Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Comparison:
属性
IUPAC Name |
2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXDJABVNGUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243986 | |
| Record name | Anpirtoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99201-87-3 | |
| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anpirtoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anpirtoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




